molecular formula C14H13NO5 B3032967 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- CAS No. 65465-66-9

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-

Cat. No.: B3032967
CAS No.: 65465-66-9
M. Wt: 275.26 g/mol
InChI Key: IWXLHYLXUILQPZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- is a compound belonging to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. Subsequent functionalization of the isoindole core with acetyloxy and oxobutyl groups can be achieved through selective carbon-nitrogen triple bond activation and multicomponent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of the reactions and reduce the production time .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives such as:

  • 1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxy)-3-oxobutyl]-
  • 1H-Isoindole-1,3(2H)-dione, 2-[4-(methoxy)-3-oxobutyl]-
  • 1H-Isoindole-1,3(2H)-dione, 2-[4-(ethoxy)-3-oxobutyl]-

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)-2-oxobutyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-9(16)20-8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXLHYLXUILQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497047
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65465-66-9
Record name 2-[4-(Acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65465-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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